Introduction: The Versatile Pyridinium Building Block
Introduction: The Versatile Pyridinium Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Picolyl Chloride Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Picolyl chloride hydrochloride, existing as three distinct positional isomers—2-, 3-, and 4-picolyl chloride hydrochloride—represents a class of highly valuable and reactive chemical intermediates. These compounds are structurally characterized by a chloromethyl group attached to a pyridine ring, which is present as its hydrochloride salt. This salt form enhances the compound's stability and handling characteristics compared to its free base form. For drug development professionals and organic chemists, picolyl chloride hydrochloride serves as a cornerstone reagent for introducing the pyridylmethyl moiety into a wide array of molecular scaffolds. Its utility spans the synthesis of pharmaceuticals, the development of advanced agrochemicals, and the creation of specialized ligands for coordination chemistry and materials science.[1][2][3] This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and critical applications, grounded in practical, field-proven insights.
Part 1: Core Physicochemical Properties of Picolyl Chloride Hydrochloride Isomers
The position of the chloromethyl group on the pyridine ring significantly influences the steric and electronic properties of each isomer, leading to distinct physical characteristics and reactivity profiles. All three isomers are typically white to off-white or pale yellow crystalline solids.[1][4]
2-Picolyl Chloride Hydrochloride
-
Synonyms: 2-(Chloromethyl)pyridine hydrochloride, 2-Pyridylmethylchloride hydrochloride[5][6]
-
Structure: The chloromethyl group is positioned ortho to the nitrogen atom in the pyridine ring. This proximity influences its reactivity, often facilitating chelation in coordination chemistry.
3-Picolyl Chloride Hydrochloride
-
Structure: The chloromethyl group is in the meta position relative to the ring nitrogen.
4-Picolyl Chloride Hydrochloride
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Structure: The chloromethyl group is in the para position, the furthest from the ring nitrogen.
Data Summary: Physicochemical Properties
The following table summarizes and compares the key quantitative data for the three isomers of picolyl chloride hydrochloride.
| Property | 2-Picolyl Chloride HCl | 3-Picolyl Chloride HCl | 4-Picolyl Chloride HCl |
| CAS Number | 6959-47-3[6][10] | 6959-48-4[4][7][8] | 1822-51-1[1][11] |
| Molecular Formula | C₆H₆ClN · HCl (C₆H₇Cl₂N)[5][6][12] | C₆H₆ClN · HCl (C₆H₇Cl₂N)[7][13] | C₆H₆ClN · HCl (C₆H₇Cl₂N)[1][14] |
| Molecular Weight | 164.03 g/mol [6] | 164.03 g/mol [7] | 164.04 g/mol [1][14] |
| Appearance | Off-white to yellow-green or light brown crystalline solid/mass[6][12] | White to pale brown or beige solid/needles[4][7] | White to off-white or yellow-orange crystalline solid/powder[1][14] |
| Melting Point | 119-127°C[12][15] | 137-143°C[4][7] | 160-173°C[9][11][14][16] |
| Solubility | Soluble in water[6][17][18] | Data not widely specified, but expected to be water-soluble. | Soluble in water and various organic solvents[1][11] |
Part 2: Reactivity, Stability, and Mechanistic Causality
The primary locus of reactivity in picolyl chloride hydrochloride is the benzylic carbon of the chloromethyl group. This carbon is electrophilic and highly susceptible to nucleophilic attack, making the molecule an excellent alkylating agent for introducing the pyridylmethyl group.[19]
Nucleophilic Substitution: The Core Reaction
The chloride ion is a good leaving group, facilitating Sₙ2-type reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. The hydrochloride form ensures that the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack and prevents the free base from acting as a competing nucleophile in intermolecular reactions.
Logical Relationship: General Nucleophilic Substitution
Caption: General Sₙ2 mechanism for picolyl chloride hydrochloride.
Stability and Incompatibilities: A Self-Validating System
The stability of picolyl chloride hydrochloride is a critical consideration for both storage and reaction setup.
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Hygroscopicity: The compound is hygroscopic, readily absorbing moisture from the air.[5][7][8][14] This is a self-validating concern; exposure to water can lead to slow hydrolysis, forming the corresponding pyridylmethanol and HCl, thus reducing the yield of the desired alkylation product. Therefore, handling and storage under anhydrous conditions (e.g., under an inert atmosphere like nitrogen or argon) are imperative.
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4][5][10]
-
Causality (Bases): Strong bases will deprotonate the pyridinium ion to form the neutral 2-(chloromethyl)pyridine free base. This free base is significantly less stable and can readily undergo self-polymerization or other side reactions. This reactivity dictates the choice of base in alkylation reactions; a non-nucleophilic, hindered base is often preferred to selectively facilitate the desired reaction without consuming the reagent.
-
Causality (Oxidizing Agents): The pyridine ring and chloromethyl group can be oxidized, leading to decomposition.
-
-
Thermal Decomposition: When heated to decomposition, it releases toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[6][8][10]
Part 3: Synthesis and Analytical Characterization
Reference Protocol: Synthesis from 2-Pyridylmethanol
A common and reliable method for synthesizing picolyl chloride hydrochloride involves the chlorination of the corresponding pyridylmethanol (picolyl alcohol) with thionyl chloride (SOCl₂).[20] This protocol is effective because thionyl chloride converts the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion in situ.
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts).
-
Reagent Charging: Charge the flask with thionyl chloride (SOCl₂, ~3-4 equivalents). Cool the flask in an ice bath (0°C).
-
Substrate Addition: Slowly add a solution of 2-pyridylmethanol (1 equivalent) to the stirred thionyl chloride over a period of 1-2 hours, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture. Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting solid residue is the crude 2-picolyl chloride hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as acetone or an ethanol/ether mixture, to yield the final product.[21]
Experimental Workflow: Synthesis of Picolyl Chloride HCl
Caption: Workflow for synthesis via thionyl chloride.
Spectroscopic Characterization
To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure by observing the characteristic chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the singlet for the -CH₂Cl protons. ¹³C NMR can be used to identify all unique carbon atoms in the molecule.[22]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups and the overall fingerprint of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base (after deprotonation and loss of HCl) and its fragmentation pattern, confirming the elemental composition.[22]
Part 4: Field-Proven Applications in Synthesis
The utility of picolyl chloride hydrochloride is demonstrated across multiple scientific disciplines.
-
Pharmaceutical Synthesis: It is a key building block for numerous active pharmaceutical ingredients (APIs). For instance, it is used in synthesizing analgesics, anti-inflammatory agents, and kinase inhibitors like (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one derivatives which act as Polo-like kinase 4 (PLK4) inhibitors.[2][4][5]
-
Coordination Chemistry and Catalysis: The pyridyl nitrogen and a second donor atom introduced via the chloromethyl group can form stable chelate rings with metal ions. This makes picolyl chloride hydrochloride a precursor for synthesizing bidentate and polydentate ligands used in catalysis and the development of imaging agents, such as Zn²⁺-sensitive MRI contrast agents.[2][23]
-
Materials Science: It is employed to create functionalized polymers. The introduction of the pyridine moiety can enhance properties like adhesion, thermal stability, or metal-binding capacity for applications in coatings and specialized resins.[2]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of novel pesticides and herbicides, where the pyridine ring is a common toxophore.[2]
Part 5: Mandatory Safety, Handling, and Storage Protocol
Picolyl chloride hydrochloride is a hazardous chemical that demands strict adherence to safety protocols. It is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[7][8][10][24]
Data Summary: GHS Hazard and Precautionary Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed.[5][10] |
| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5][8][10] |
| Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[10] |
| STOT, Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation.[10] |
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[10][25]
-
Personal Protective Equipment (PPE):
-
Dispensing and Weighing: Conduct all transfers in the fume hood. If weighing outside a ventilated enclosure, use a balance with a draft shield. Avoid generating dust.
-
Spill Response:
-
Small Spills: Dampen the solid spill material with water, then carefully transfer the dampened material to a suitable, labeled container for hazardous waste. Use absorbent paper dampened with water to clean the area.[17]
-
Large Spills: Evacuate the area and call emergency personnel.
-
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) in a sealed, properly labeled container according to local, state, and federal regulations.[10][25]
Storage Protocol
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][25]
-
To mitigate its hygroscopic and air-sensitive nature, store under an inert atmosphere (e.g., nitrogen or argon).[5][10]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[4][5][10]
Conclusion
Picolyl chloride hydrochloride, in its three isomeric forms, is a powerful and versatile electrophilic building block. A thorough understanding of its distinct physicochemical properties, reactivity, and stringent handling requirements is paramount for its safe and effective use. For the medicinal chemist, materials scientist, or process development professional, mastering the application of this reagent opens pathways to novel molecular architectures and functional materials, underscoring its enduring importance in modern chemical synthesis.
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